Sphaeropsidin B

Description

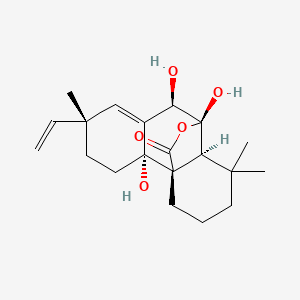

Structure

2D Structure

3D Structure

Properties

CAS No. |

39022-38-3 |

|---|---|

Molecular Formula |

C20H28O5 |

Molecular Weight |

348.43 |

IUPAC Name |

(2S,4aR,4bR,8aS,9S,10R)-4a,9,10-trihydroxy-2,8,8-trimethyl-2-vinyl-2,4,4a,5,6,7,8,8a,9,10-decahydro-3H-9,4b-(epoxymethano)phenanthren-12-one |

InChI |

InChI=1S/C20H28O5/c1-5-17(4)9-10-19(23)12(11-17)13(21)20(24)14-16(2,3)7-6-8-18(14,19)15(22)25-20/h5,11,13-14,21,23-24H,1,6-10H2,2-4H3/t13-,14+,17-,18+,19-,20-/m1/s1 |

InChI Key |

XJXDJAQAAAVDCT-SHWJXYDWSA-N |

SMILES |

O=C1O[C@]2(O)[C@H](O)C3=C[C@](C)(C=C)CC[C@]3(O)[C@@]41CCCC(C)(C)[C@]24[H] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Sphaeropsidin B; LL-S491gamma; LL S491gamma; LLS491gamma; Antibiotic LL-S491gamma; Pinowiltin; Sphaeropsidin B, (-)-; |

Origin of Product |

United States |

Origin and Isolation of Sphaeropsidin B

Methodologies for Isolation and Purification of Sphaeropsidin B

Chromatographic Separation Techniques for Compound Isolation

The isolation and purification of this compound from fungal culture extracts rely heavily on a multi-step chromatographic process. This process is designed to separate the target compound from a complex mixture of other metabolites. The typical workflow involves sequential application of various chromatographic techniques, leveraging differences in polarity, size, and affinity of the compounds present in the crude extract.

Initial purification steps often employ column chromatography (CC) with silica (B1680970) gel as the stationary phase. This technique separates compounds based on their polarity. For instance, in the isolation of related pimarane (B1242903) diterpenes, crude organic extracts are first subjected to silica gel column chromatography. A common elution method involves a step gradient of solvents with increasing polarity, such as mixtures of chloroform (B151607) (CHCl₃) and isopropanol (B130326) (i-PrOH) or n-hexane and ethyl acetate (B1210297) (EtOAc). mdpi.com This initial fractionation yields several less complex mixtures, one of which will be enriched with this compound.

Following the initial silica gel chromatography, further purification is often necessary. Techniques like preparative Thin-Layer Chromatography (TLC) can be employed for finer separation. mdpi.comvulcanchem.com In this method, the enriched fraction is applied to a silica gel plate, and a specific solvent system, such as n-hexane/EtOAc, is used as the mobile phase. mdpi.com The separated bands of compounds are visualized, and the band corresponding to the target compound is physically scraped from the plate and the compound is eluted with a suitable solvent.

For separating closely related or isomeric compounds, more advanced and efficient techniques are utilized. High-Performance Liquid Chromatography (HPLC), particularly with a reversed-phase C18 column, is a powerful tool for final purification. rsc.orgnih.gov This method separates molecules based on their hydrophobicity. An isocratic elution with a solvent like acetonitrile (B52724) or a gradient system of water and acetonitrile is commonly used to achieve high-purity separation. rsc.orgnih.gov Detection is often performed using a UV detector, as compounds like this compound possess chromophores that absorb UV light. nih.gov

In some purification schemes, size-exclusion chromatography, often using Sephadex LH-20 as the stationary phase, is also incorporated. semanticscholar.orgnih.gov This technique separates molecules based on their size, providing an alternative separation mechanism that complements polarity-based and affinity-based methods.

The combination of these chromatographic methods—typically starting with low-pressure column chromatography for gross separation followed by high-resolution techniques like preparative TLC or HPLC for final purification—is essential for obtaining this compound in high purity for structural elucidation and biological activity studies. mdpi.comrsc.orgnih.gov

Table 1. Summary of Chromatographic Techniques Used in the Isolation of Pimarane Diterpenes, including this compound and its Analogs.

| Chromatographic Technique | Stationary Phase | Mobile Phase (Eluent) | Purpose in Purification | Reference |

| Column Chromatography (CC) | Silica Gel | Chloroform/Isopropanol (e.g., 19:1) | Initial fractionation of crude extract | mdpi.com |

| Column Chromatography (CC) | Silica Gel | n-Hexane/Ethyl Acetate (gradient) | Fractionation of crude extract | mdpi.com |

| Thin-Layer Chromatography (TLC) | Silica Gel 60 F₂₅₄ | n-Hexane/Ethyl Acetate (e.g., 6:4) | Fine purification of fractions | mdpi.com |

| Preparative TLC | Silica Gel | Petroleum Ether/Acetone (e.g., 7:3) | Isolation of specific compounds from fractions | core.ac.uk |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase C18 | Acetonitrile (isocratic) | Final purification of lipophilic compounds | rsc.org |

| Preparative HPLC | Reversed-Phase C18 | Acetonitrile/Water | Final isolation of pure compounds | nih.gov |

| Size-Exclusion Chromatography | Sephadex LH-20 | Not specified | Further purification of extracts | semanticscholar.orgnih.gov |

Structural Elucidation and Stereochemical Assignment of Sphaeropsidin B

Spectroscopic Methodologies for Structural Determination

Spectroscopic techniques form the cornerstone of molecular structure elucidation, each providing unique and complementary pieces of the structural puzzle. frontiersin.org

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For the sphaeropsidin class of compounds, extensive 1D and 2D NMR experiments are standard practice for structural assignment. frontiersin.orgnih.govmdpi.com

1D NMR: One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment and number of different types of protons and carbons in the molecule. The structure of Sphaeropsidin B was primarily confirmed by comparing its NMR data with those of the extensively studied Sphaeropsidin A. acs.org The key difference is the reduction of the C-7 carbonyl group in Sphaeropsidin A to a hydroxyl group in this compound, which causes characteristic shifts in the NMR spectra of nearby nuclei.

2D NMR: Two-dimensional NMR experiments reveal correlations between nuclei, allowing for the complete assembly of the molecular structure.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons (H-C-C-H).

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms (C-H).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting molecular fragments and identifying quaternary (non-protonated) carbons. nih.govacs.org

The combined data from these experiments allows for the unambiguous assignment of nearly all proton and carbon signals, confirming the pimarane (B1242903) skeleton of this compound.

Table 1: Representative ¹H and ¹³C NMR Data for the Sphaeropsidin Skeleton (Note: Specific data for this compound is established by comparison to Sphaeropsidin A. The table below illustrates typical shift ranges for key parts of the shared molecular framework, with specific values varying between analogues.)

| Position | Typical ¹³C Shift (ppm) | Typical ¹H Shift (ppm) | Key 2D Correlations (HMBC) |

| 5 | ~50-55 | ~1.5-1.7 | H-1, H-19, H-18 |

| 6 | ~100-110 (Sphaeropsidin A) | - | H-19, H-7 |

| 7 | ~200 (Sphaeropsidin A) | - | H-15, H-16 |

| 9 | ~80-85 | - | H-1, H-11, H-12 |

| 10 | ~40-45 | - | H-1, H-19, H-18 |

| 13 | ~35-40 | - | H-15, H-16, H-17 |

| 15 | ~145-150 | ~5.8-6.0 (dd) | H-16, H-17 |

| 16 | ~110-115 | ~4.9-5.1 (d) | H-15, H-17 |

| 18 | ~30-35 | ~0.8-1.0 (s) | C-3, C-4, C-5, C-19 |

| 19 | ~20-25 | ~1.2-1.4 (s) | C-3, C-4, C-5, C-18 |

HR-ESIMS is a vital technique used to determine the precise molecular weight and, consequently, the elemental formula of a compound. frontiersin.org This method provides high accuracy mass measurements, allowing for the differentiation between compounds with the same nominal mass but different atomic compositions. acs.org For this compound, HR-ESIMS data would confirm its molecular formula by providing a measured mass that corresponds to the calculated exact mass, distinguishing it from other sphaeropsidin analogues like Sphaeropsidin A or C. fupress.net The analysis typically detects the protonated molecular ion [M+H]⁺ or other adducts like [M+Na]⁺. nih.govfupress.net

IR and UV-Vis spectroscopy provide information about the functional groups and conjugated systems within a molecule. ijrpr.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. The IR spectrum of this compound would show characteristic absorption bands confirming the presence of specific functional groups:

O-H stretching: A broad band around 3400 cm⁻¹, indicative of the hydroxyl (-OH) groups.

C-H stretching: Bands just below 3000 cm⁻¹ for sp³ carbons and just above 3000 cm⁻¹ for sp² carbons (alkene).

C=C stretching: A peak around 1640 cm⁻¹ for the vinyl group. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy detects electronic transitions within molecules, primarily in conjugated π-systems. technologynetworks.combath.ac.uk this compound contains isolated chromophores (the vinyl group and the double bond in ring C) which result in UV absorption maxima at shorter wavelengths, typically below 220 nm. acs.org

While obtaining suitable crystals of every natural product can be challenging, X-ray crystallography provides the most definitive proof of molecular structure and, crucially, relative stereochemistry. The absolute configuration of Sphaeropsidin A, the parent compound of the series, was unequivocally confirmed through single-crystal X-ray diffraction analysis of the compound itself and its 6-O-p-bromobenzoyl derivative. researchgate.net This crystallographic data provided a rigid, experimentally verified three-dimensional structure that serves as a reference for the entire sphaeropsidin family. By confirming the tetracyclic pimarane framework and the relative arrangement of its stereocenters for Sphaeropsidin A, the structure of closely related analogues like this compound can be confidently assigned through comparative spectroscopic analysis. thieme-connect.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Chiroptical Methods for Absolute Configuration Assignment

While X-ray crystallography can determine absolute configuration, chiroptical methods are powerful alternatives, especially when suitable crystals are unavailable. These techniques measure the differential interaction of chiral molecules with polarized light.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com The resulting CD spectrum is highly sensitive to the molecule's absolute configuration.

For the sphaeropsidin family, the absolute configuration of various members has been assigned by comparing their experimental CD spectra with those of known compounds or with spectra predicted by theoretical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT). acs.orgunibas.itacs.org The absolute configuration of this compound is confirmed by the similarity of its CD spectrum to that of Sphaeropsidin A, for which the absolute stereochemistry is known from X-ray analysis. acs.orgresearchgate.net This comparison validates that the core stereochemical framework is conserved between the two molecules.

Comparison of Specific Optical Rotation Data

The stereochemical assignment of complex molecules like this compound is heavily reliant on empirical data, with specific optical rotation serving as a critical physical property for characterizing chiral compounds. This measurement reflects how a molecule rotates plane-polarized light, providing insight into its three-dimensional structure. The direction and magnitude of this rotation are unique to a compound's specific stereoisomer.

In the sphaeropsidin family, specific optical rotation values have been reported for several analogues, which allows for a comparative assessment of their stereochemical relationships. While a specific value for this compound is not consistently cited in isolation, its stereochemistry is directly linked to that of Sphaeropsidin A, from which it can be derived via chemical reduction. nih.gov The known compounds are identified by comparing their physical and spectroscopic data, including specific optical rotation, with previously reported values. fupress.net

A comparative table of specific optical rotation values for key sphaeropsidin analogues is presented below. These data, measured under controlled conditions of temperature (25 °C), solvent, and concentration, are instrumental in confirming the identity and stereochemical integrity of these natural products. fupress.netlibretexts.org

| Compound | Specific Optical Rotation [α]D25 | Conditions (Concentration, Solvent) | Reference |

|---|---|---|---|

| Sphaeropsidin A | +104° | c 0.4, MeOH | fupress.net |

| Sphaeropsidin A (Lit.) | +109.6° | c 0.2, MeOH | fupress.net |

| Sphaeropsidin C | +18.3° | c 0.7, MeOH | fupress.net |

| Sphaeropsidin G | +48.6° | c 0.8, CHCl3 | fupress.net |

Comparative Structural Analysis of this compound with Sphaeropsidin A and Other Analogues

This compound is a member of the pimarane diterpene family, a class of natural products that share a characteristic tetracyclic carbon skeleton. researchgate.net The various sphaeropsidin analogues, primarily isolated from fungi of the Diplodia genus, are distinguished by variations in their oxidation states and hydroxylation patterns. vulcanchem.comsemanticscholar.orgnih.gov

The structural elucidation of this compound is best understood through direct comparison with its well-characterized precursor, Sphaeropsidin A. Research has demonstrated that this compound can be produced through the chemical reduction of Sphaeropsidin A. nih.gov This relationship is the defining difference between their structures. Specifically, the ketone carbonyl group at the C-7 position in Sphaeropsidin A is reduced to a hydroxyl group in this compound.

Both Sphaeropsidin A and B retain the core pimarane framework and the characteristic hemiketal lactone bridge between C-6 and C-20. nih.govvulcanchem.com The presence of this hemiketal system in this compound is supported by comparative analysis of its NMR data with related compounds where this feature is absent. nih.gov

Other analogues, such as Sphaeropsidin C, exhibit more significant structural divergence. While Sphaeropsidin C is also a natural analogue found alongside A and B, it lacks the hemiketal lactone system that is a hallmark of Sphaeropsidins A and B. fupress.netvulcanchem.com These structural modifications across the sphaeropsidin family are crucial for understanding their distinct chemical properties and biological activities.

The following table provides a comparative overview of the key structural features of this compound and its prominent analogues.

| Compound | Molecular Formula | Key Structural Features | Reference |

|---|---|---|---|

| Sphaeropsidin A | C₂₀H₂₆O₅ | Contains a C-7 carbonyl group and a hemiketal lactone system. fupress.netnih.gov | fupress.net |

| This compound | C₂₀H₂₈O₅ | Product of Sphaeropsidin A reduction; features a C-7 hydroxyl group and retains the hemiketal lactone system. nih.govmdpi.com | mdpi.com |

| Sphaeropsidin C | C₂₀H₂₈O₄ | Lacks the hemiketal lactone system found in A and B. fupress.netvulcanchem.com | fupress.net |

| Sphaeropsidin F | C₂₀H₃₂O₄ | Lacks the hemiketal lactone system; possesses four distinct hydroxyl groups. vulcanchem.com | vulcanchem.com |

Biosynthetic Pathways and Precursors of Sphaeropsidin B

General Principles of Diterpene Biosynthesis

Diterpenes are a class of C-20 terpenoid compounds derived from four C5 isoprene (B109036) units. rsc.orgnih.gov Their biosynthesis is a fundamental process in many organisms, including plants and fungi, and relies on the generation of a universal precursor, geranylgeranyl pyrophosphate (GGPP). wikipedia.orgresearchgate.net

All terpenoids, including diterpenes, are synthesized from two basic five-carbon (C5) building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govnih.govnih.gov Organisms utilize two primary and independent pathways to produce these precursors: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. nih.govnih.gov

Mevalonate (MVA) Pathway: This pathway typically operates in the cytosol of plants, as well as in animals, fungi, and archaea. rsc.orgplos.orgrsc.org It begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). ias.ac.in HMG-CoA is then reduced to mevalonic acid (MVA), a key rate-limiting step catalyzed by HMG-CoA reductase (HMGR). nih.govias.ac.in Subsequent phosphorylation and decarboxylation steps convert MVA into IPP. nih.gov The MVA pathway is generally responsible for producing precursors for sesquiterpenes (C15) and triterpenes (C30). rsc.orgcaister.com

Methylerythritol Phosphate (MEP) Pathway: This pathway is found in the plastids of plants and most eubacteria. rsc.orgplos.org It starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate (G3P) to create 1-deoxy-D-xylulose 5-phosphate (DXP). caister.comontosight.ai DXP is then converted through a series of enzymatic steps to MEP, which is ultimately processed to yield both IPP and DMAPP. nih.govontosight.ai The MEP pathway is the primary source of precursors for the biosynthesis of monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40), such as carotenoids. plos.orgcaister.com

| Pathway | Cellular Location (in Plants) | Starting Molecules | Primary Products | Key Enzyme |

|---|---|---|---|---|

| Mevalonate (MVA) Pathway | Cytosol | Acetyl-CoA (x3) | Sesquiterpenes, Triterpenes, Sterols | HMG-CoA Reductase (HMGR) |

| Methylerythritol Phosphate (MEP) Pathway | Plastids | Pyruvate, Glyceraldehyde 3-Phosphate (G3P) | Monoterpenes, Diterpenes, Carotenoids, Chlorophylls | DXP Synthase (DXS) |

Both the MVA and MEP pathways culminate in the production of the fundamental C5 isoprenoid units. nih.gov The MVA pathway primarily produces IPP, which is then converted to its more reactive, electrophilic isomer, DMAPP, by the enzyme IPP isomerase (IDI). nih.govnih.gov In contrast, the final step of the MEP pathway, catalyzed by the enzyme IspH, produces both IPP and DMAPP directly. nih.gov These two molecules are the essential building blocks for all subsequent terpenoid structures. nih.govnih.gov

The construction of larger prenyl diphosphates occurs through sequential head-to-tail condensation reactions catalyzed by prenyltransferases. oup.com DMAPP (C5) serves as the initial substrate, to which molecules of IPP (C5) are successively added. nih.gov

One molecule of IPP condenses with DMAPP to form the C10 precursor, geranyl diphosphate (GPP). nih.govoup.com

A second IPP molecule is added to GPP to yield the C15 precursor, farnesyl diphosphate (FPP). wikipedia.orgnih.gov

Finally, a third IPP molecule is added to FPP by the enzyme geranylgeranyl pyrophosphate synthase (GGPPS) to form the C20 compound, geranylgeranyl pyrophosphate (GGPP). wikipedia.orgnih.govoup.com

GGPP is the universal and direct precursor for the biosynthesis of all diterpenes and diterpenoids, including sphaeropsidins. wikipedia.orgresearchgate.netvulcanchem.com

| Precursor | Added Unit | Product | Carbon Atoms | Class of Terpenes |

|---|---|---|---|---|

| DMAPP | IPP | Geranyl Pyrophosphate (GPP) | C10 | Monoterpenes |

| GPP | IPP | Farnesyl Pyrophosphate (FPP) | C15 | Sesquiterpenes |

| FPP | IPP | Geranylgeranyl Pyrophosphate (GGPP) | C20 | Diterpenes |

Formation of Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP)

Proposed Biosynthetic Route to Pimarane (B1242903) Diterpenes, including Sphaeropsidin B

The biosynthesis of sphaeropsidins follows the general pathway established for pimarane diterpenes, originating from GGPP. vulcanchem.comnih.gov The formation of the characteristic tricyclic pimarane skeleton is initiated by the cyclization of the linear GGPP precursor. researchgate.netresearchgate.net This process begins with the removal of the pyrophosphate group from GGPP, generating a carbocation. nih.gov This is followed by a cascade of intramolecular cyclization reactions that form the core ring system. researchgate.netnih.gov

The proposed pathway involves the initial formation of a bicyclic labdadienyl/copalyl pyrophosphate (CPP) intermediate. nih.govresearchgate.net A subsequent cyclization event, followed by rearrangements such as hydride and methyl shifts, establishes the specific pimarane carbon skeleton. nih.govnih.gov Once the hydrocarbon backbone is formed, a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases, introduces hydroxyl groups and other functionalities to create the final, structurally diverse pimarane diterpenes, such as Sphaeropsidin A and its analogue, this compound. researchgate.netresearchgate.netnih.gov

Enzymatic Systems Involved in the Pimarane Carbon Skeleton Formation

The transformation of the acyclic GGPP into the complex polycyclic pimarane structure is governed by a specific set of enzymes known as terpene synthases (TPSs), or terpene cyclases, and further modified by tailoring enzymes. nih.gov

Terpene Synthases (TPSs): These enzymes are responsible for the crucial cyclization cascade. They are generally categorized into two main classes based on their reaction mechanism. nih.gov

Class II Terpene Synthases: These enzymes typically initiate the cyclization of GGPP by protonating a double bond, leading to the formation of a bicyclic intermediate like copalyl pyrophosphate (CPP).

Class I Terpene Synthases: These enzymes act on the CPP intermediate, initiating the second cyclization by cleaving the pyrophosphate ester bond to generate a carbocation, which then undergoes further cyclization and rearrangement to form the final hydrocarbon skeleton, such as pimara-diene. researchgate.net

In fungi, bifunctional diterpene synthases that possess both Class I and Class II active sites within a single polypeptide have been identified. nih.gov For instance, a bifunctional ent-pimara-8(14),15-diene (B1254163) synthase has been characterized from Aspergillus nidulans, providing a model for how the pimarane skeleton can be generated from GGPP by a single enzyme. nih.gov

Cytochrome P450 Monooxygenases (P450s): After the hydrocarbon scaffold is created by TPSs, it undergoes extensive tailoring reactions. P450s are a major class of enzymes that catalyze these modifications. researchgate.netresearchgate.net They are responsible for introducing oxygen atoms into the molecule, typically through hydroxylation reactions at specific carbon atoms. oup.comrsc.org These oxidative steps are critical for the biological activity and structural diversity of the final pimarane diterpenes, including the specific oxygenation pattern observed in this compound. researchgate.netnih.gov

Chemical Synthesis and Derivatization Strategies for Sphaeropsidin B and Its Analogues

Semi-Synthetic Pathways: Chemical Transformation of Sphaeropsidin A to Sphaeropsidin B (e.g., Reduction)

A primary route to obtaining this compound is through the semi-synthesis from its more abundant precursor, Sphaeropsidin A. This transformation is typically achieved via a chemical reduction. acs.org The structural difference between the two compounds lies at the C-7 position; Sphaeropsidin A possesses a ketone, while this compound features a hydroxyl group.

The reduction of the C-7 carbonyl group in Sphaeropsidin A to the corresponding alcohol in this compound can be accomplished using various reducing agents. acs.orgebi.ac.uk This straightforward conversion allows for the generation of this compound from a readily available natural product, facilitating further biological studies and derivatization efforts. acs.orgebi.ac.uk

| Starting Material | Reaction | Product(s) | Reference |

|---|---|---|---|

| Sphaeropsidin A | Chemical Reduction | This compound | acs.org |

| Sphaeropsidin A | Catalytic Hydrogenation | 7-O-15,16-tetrahydrosphaeropsidin A, 7-hydroxy-6-oxoisopimara-7-en-20-oic acid | acs.org |

| Sphaeropsidin A | Acetylation and Diazomethane reaction | 6-O-acetylsphaeropsidin A, 8,14-methylenesphaeropsidin A methyl ester | acs.org |

Synthetic Approaches to the Iso-Pimarane Core Structure Relevant to Sphaeropsidins

The total synthesis of the iso-pimarane core, the fundamental skeleton of sphaeropsidins, presents a significant challenge due to its complex tricyclic structure and multiple stereocenters. acs.orgcore.ac.uk Historically, synthetic strategies have relied on methods such as Robinson annulations and Diels-Alder cycloadditions to construct the 6,6,6-fused ring system. acs.org

More contemporary approaches have explored innovative strategies. For instance, a notable synthesis of an iso-pimarane involved a unique head-to-tail/tail-to-head polyene cyclization, although this particular reaction yielded a mixture of isomers in low yield. acs.org More recent advancements have focused on developing enantioselective total syntheses of related pimarane (B1242903) natural products. These methods often feature key steps like Sharpless asymmetric dihydroxylation and Brønsted acid-catalyzed bicyclization to establish the core structure with high stereocontrol. acs.orgresearchgate.net Such strategies provide access to diverse substitution patterns on the A- and C-rings, which is crucial for structure-activity relationship (SAR) studies. acs.orgresearchgate.net The development of scalable and divergent synthetic routes to the iso-pimarane skeleton is an active area of research, aiming to facilitate the synthesis of a wider range of sphaeropsidin analogues. acs.org

Design and Synthesis of this compound Derivatives and Analogues

The modification of the this compound structure has been a key strategy to enhance its biological activity and explore its SAR. nih.gov These efforts have focused on site-specific modifications, the use of cross-metathesis reactions, and the introduction of diverse hydrophobic moieties. ulb.beulb.ac.be

Targeted modifications of specific functional groups within the this compound molecule have yielded a variety of derivatives. The C15,C16-alkene and the C-6 hydroxyl group are common sites for chemical alteration. ulb.beresearchgate.net For example, modifications at the C15,C16-alkene moiety have led to the synthesis of new lipophilic derivatives. ulb.benih.gov Esterification of the C-6 hydroxyl group is another strategy employed to generate analogues. researchgate.net These site-specific modifications are crucial for understanding which parts of the molecule are essential for its biological activity.

Olefin cross-metathesis has emerged as a powerful tool for the synthesis of diverse this compound analogues. ulb.ac.benih.gov This reaction allows for the coupling of the C15,C16-alkene of a sphaeropsidin precursor, such as Sphaeropsidin A, with various other alkenes. ulb.ac.beresearchgate.net The Grubbs II generation catalyst is often used for these transformations, which typically proceed to give the E-alkene products. ulb.ac.be This methodology has been successfully employed to introduce a wide range of substituents at the C15-C16 position, significantly expanding the chemical diversity of the sphaeropsidin library. ulb.ac.benih.gov

A significant focus of derivatization has been the introduction of various hydrophobic groups, both aromatic and non-aromatic, at the C15-C16 position via cross-metathesis. ulb.ac.benih.gov This strategy was initially prompted by the discovery that a pyrene-conjugated derivative of Sphaeropsidin A exhibited significantly increased potency. ulb.beulb.ac.be However, concerns about the potential mutagenicity of the pyrene (B120774) group led to the synthesis of analogues with alternative hydrophobic moieties. ulb.ac.benih.gov

A variety of pentenylarenes and other alkenes have been synthesized as precursors for the cross-metathesis reaction. ulb.ac.be These include compounds bearing pentamethylphenyl and triphenylethylene (B188826) groups, which have shown promise as potent, potentially non-mutagenic lead compounds. nih.gov The synthesis of these precursors often involves Grignard reactions or lithiation procedures. ulb.ac.be The resulting library of analogues, featuring diverse hydrophobic tails, has been instrumental in elucidating the SAR of sphaeropsidins and identifying new derivatives with improved biological profiles. nih.govulb.ac.benih.gov

| Sphaeropsidin Precursor | Cross-Metathesis Partner | Resulting Analogue Type | Reference |

|---|---|---|---|

| Sphaeropsidin A | 1-(Pentenyl)pyrene | Pyrene-conjugated derivative | ulb.ac.be |

| Sphaeropsidin A | Various pentenylarenes | Analogues with diverse aromatic hydrophobic groups | ulb.ac.be |

| Sphaeropsidin A | Pentenylanthracene | Anthracene-conjugated derivative | ulb.ac.be |

| Sphaeropsidin A | Pentenylfluorene | Fluorene-conjugated derivative | ulb.ac.be |

| This compound | Pyrene alkene | Pyrene-conjugated this compound | researchgate.net |

Biological Activities and Mechanistic Investigations of Sphaeropsidin B and Its Analogues

Antineoplastic Biological Activity and Mechanistic Pathways

Sphaeropsidin B, a natural pimarane (B1242903) diterpene, and its analogues have demonstrated significant antineoplastic activities through various mechanistic pathways. These compounds, derived from phytopathogenic fungi, have been the subject of research for their potential as anticancer agents, particularly against drug-resistant cancers. nih.govnih.govresearchgate.nettechnologypublisher.com

In Vitro Cellular Effects on Cancer Cell Lines

This compound and its parent compound, Sphaeropsidin A, have been evaluated for their in vitro anticancer activity against a range of human cancer cell lines. nih.gov Studies have shown their efficacy against melanoma, renal cancer, glioblastoma, non-small cell lung cancer, and breast cancer. nih.govtechnologypublisher.comulb.ac.benih.gov

Specifically, Sphaeropsidin A, from which this compound can be derived via chemical reduction, has shown marked anticancer effects against melanoma and kidney cancer cell lines in the National Cancer Institute (NCI) 60-cell line screen. nih.govresearchgate.net These cancer types are often characterized by intrinsic resistance to chemotherapy. nih.gov The growth inhibition was generally above 90% at a 10 µM concentration in these cell lines. nih.gov In contrast, leukemia cell lines appeared to be less sensitive. nih.gov

Analogues of Sphaeropsidin A, created through modifications at the C15,C16-alkene moiety, have also been synthesized and tested on various cancer cell lines, including human A549 non-small cell lung cancer (NSCLC), U373 glioblastoma, SKMEL-28 melanoma, Hs683 anaplastic oligodendroglioma, and mouse B16F10 melanoma. ulb.ac.be Some of these novel derivatives exhibited increased potency compared to the natural product. ulb.ac.benih.gov

Table 1: In Vitro Anticancer Activity of Sphaeropsidin A against various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) ± SD |

| Parental Cell Lines | ||

| MDA 231 | Breast Adenocarcinoma | 1.72 ± 0.1 |

| GLC4 | Small Cell Lung Carcinoma | 1.09 ± 0.04 |

| HL60 | Promyelocytic Leukemia | 1.36 ± 0.29 |

| Drug-Resistant Sublines | ||

| MDA 231 bcrp | Breast Adenocarcinoma (ABCG2) | 1.09 ± 0.04 |

| GLC4/adr | Small Cell Lung Carcinoma (ABCC1, MVP) | 1.30 ± 0.03 |

| HL60 vinc | Promyelocytic Leukemia (ABCB1) | 1.32 ± 0.51 |

| Non-Malignant Cells | ||

| Melanocytes | 13.3 ± 0.20 | |

| HUVEC | Endothelial Cells | 6.98 ± 0.05 |

| Data sourced from a study on Sphaeropsidin A's activity against cancer cells. nih.gov |

Induction of Regulatory Volume Increase (RVI) Impairment

A key mechanism of action for sphaeropsidins is the impairment of Regulatory Volume Increase (RVI). nih.govulb.ac.benih.gov RVI is a crucial process that allows cells to restore their volume after osmotic shrinkage, and its inhibition can lead to apoptosis. ulb.ac.benih.gov Cancer cells can utilize RVI to evade apoptosis. nih.govulb.be

Sphaeropsidin A has been shown to overcome apoptosis resistance in cancer cells by inducing a significant and rapid cellular shrinkage through the impairment of RVI. ulb.ac.benih.gov This effect is believed to be a primary cause of apoptosis, rather than a consequence of it. ulb.ac.benih.gov The sustained cellular shrinkage directly triggers the apoptotic process, bypassing conventional signaling pathways. ulb.ac.benih.gov This mechanism is particularly effective against drug-resistant cancer models. nih.govvumc.org

Modulation of Ion Transporter Activity

The impairment of RVI by sphaeropsidins is directly linked to the modulation of ion transporter activity. nih.govnih.gov Specifically, these compounds affect transporters responsible for maintaining cellular ion homeostasis, such as the Na-K-2Cl cotransporter (NKCC1) and Cl⁻/HCO₃⁻ anion exchangers. nih.govvumc.orgresearchgate.net

In melanoma cells, sphaeropsidin A is suggested to act on anion exchangers, leading to a loss of intracellular Cl⁻ and a decrease in the extracellular HCO₃⁻ concentration. nih.govnih.gov In kidney cancer cells, the effects on RVI appear to be related to the targeting of the Na-K-2Cl electroneutral cotransporter NKCC1. nih.govvumc.org By inhibiting these transporters, sphaeropsidins disrupt the ion balance, leading to a net loss of ions and subsequent water efflux, causing the cell to shrink. nih.govresearchgate.net

Mechanisms of Apoptosis Induction

The induction of apoptosis by this compound and its analogues is a multi-faceted process initiated by the disruption of cellular volume regulation. nih.govnih.gov

Treatment with sphaeropsidin A leads to a marked and rapid cellular shrinkage in cancer cells, a hallmark of apoptosis. ulb.ac.benih.gov This shrinkage becomes irreversible after a certain duration of treatment. For instance, in SKMEL-28 melanoma cells, a 6-hour treatment was sufficient to cause 100% of the cells to become damaged after 72 hours. nih.gov This sustained shrinkage is a direct trigger for the apoptotic cascade. ulb.ac.benih.gov

While Sphaeropsidin A's primary mechanism involves cellular shrinkage, certain hemisynthetic derivatives have been shown to induce severe endoplasmic reticulum (ER) swelling. nih.govulb.bescilit.com This ER swelling is associated with potent proteasomal inhibition, ultimately leading to cell death. nih.govulb.be This particular feature was not observed with the natural product, suggesting a novel mechanism of action for these modified compounds. nih.govulb.be This indicates that structural modifications to the sphaeropsidin scaffold can lead to different or additional cytotoxic mechanisms. nih.govtechnologypublisher.com

Proteasomal Inhibition

Recent studies have revealed that certain analogues of this compound, particularly lipophilic derivatives modified at the C15,C16-alkene moiety, exhibit potent anticancer activity through a mechanism involving the inhibition of the proteasome. ulb.benih.gov This mode of action is distinct from that of the parent compound, Sphaeropsidin A. ulb.benih.gov

These hemisynthetic derivatives have been shown to induce severe swelling of the endoplasmic reticulum (ER), which is associated with strong inhibition of the proteasome, ultimately leading to cell death. ulb.benih.govresearchgate.net Specifically, these compounds have been observed to inhibit the chymotrypsin-like and caspase-like activities of the proteasome. nih.gov This disruption of proteasome function leads to an accumulation of misfolded proteins, causing cellular stress and triggering apoptosis. biorxiv.org This mechanism is particularly effective against cancer cells, which are highly reliant on proteasome function to maintain protein integrity. biorxiv.org

It is noteworthy that an analysis by the National Cancer Institute's 60-cell line screen did not show any correlation between the most potent of these derivatives and other compounds in their database, suggesting a novel mechanism of action. ulb.benih.gov

Efficacy against Drug-Resistant Cancer Cell Models

Sphaeropsidin A, a closely related analogue of this compound, has demonstrated significant efficacy against various drug-resistant cancer cell models. nih.gov This suggests that this compound and its derivatives may also be effective in overcoming drug resistance in cancer. The anticancer activity of Sphaeropsidin A has been observed in models of melanoma and renal cancer, which are known for their intrinsic resistance to chemotherapy. nih.gov

The effectiveness of these compounds against drug-resistant cells is linked to their unique mechanism of action, which involves inducing rapid and marked cellular shrinkage by impairing regulatory volume increase (RVI). nih.govulb.ac.be This process is believed to bypass traditional apoptosis signaling pathways, thus overcoming resistance. ulb.ac.be The effect on RVI is thought to be related to the targeting of ion transporters such as the Na-K-2Cl cotransporter (NKCC1) and anion exchangers. nih.gov

Furthermore, lipophilic derivatives of Sphaeropsidin A have shown consistent activity against various drug-resistant cell lines, including those with p53 null mutations and those overexpressing the ABCB1 drug transporter. nih.gov These derivatives maintained their potency in cell lines with acquired resistance to conventional chemotherapeutic agents like cisplatin (B142131) and oxaliplatin, highlighting their potential to combat multidrug resistance in cancer. ulb.benih.gov

| Cell Line | Cancer Type | Resistance Profile | Reference |

| A549 | Non-small cell lung cancer | Apoptosis-resistant | ulb.ac.be |

| U373 | Glioblastoma | Apoptosis-resistant | ulb.ac.be |

| SKMEL-28 | Melanoma | Apoptosis-resistant | nih.govulb.ac.be |

| RKO | Colon carcinoma | p53 null | nih.gov |

| KB-C-1 | Epidermoid carcinoma | ABCB1 overexpressing | nih.gov |

| Cisplatin-resistant cells | Various | Acquired resistance | nih.gov |

| Oxaliplatin-resistant cells | Various | Acquired resistance | nih.gov |

In Vitro Synergistic Effects with Established Chemotherapeutic Agents (e.g., Cisplatin, Temozolomide)

Sphaeropsidin A has been shown to exhibit synergistic cytotoxic effects when used in combination with established chemotherapeutic agents such as cisplatin and temozolomide (B1682018) in melanoma cell lines. researchgate.netnih.govresearchgate.net This suggests that combining this compound or its analogues with conventional cancer drugs could enhance therapeutic efficacy.

In vitro studies have demonstrated that specific combinations of Sphaeropsidin A with either cisplatin or temozolomide lead to a significant increase in cancer cell death. researchgate.netnih.gov For instance, combining 4 µM of Sphaeropsidin A with 75 µM of cisplatin for 72 hours resulted in a synergistic cytotoxic effect on melanoma cells. nih.govresearchgate.net This synergistic interaction was observed to be independent of the BRAF or NRAS mutational status of the melanoma cells, which is significant as these mutations are common drivers of melanoma. nih.gov

The proposed mechanism for this synergy involves the distinct modes of action of the combined drugs. Sphaeropsidin A's ability to inhibit ion transport and induce cell shrinkage complements the DNA-damaging effects of agents like cisplatin and temozolomide. researchgate.netnih.gov This combination approach could potentially allow for lower therapeutic doses of cytotoxic drugs, thereby reducing their associated side effects. researchgate.net

| Chemotherapeutic Agent | Cancer Model | Key Findings | Reference |

| Cisplatin | Melanoma | Synergistic cytotoxicity, independent of BRAF/NRAS status. | nih.govresearchgate.net |

| Temozolomide | Melanoma | Optimal in vitro treatment schedule identified. | nih.govresearchgate.net |

Antimicrobial Biological Activity

While Sphaeropsidin A has been the primary focus of antimicrobial studies, research has also been conducted on this compound and its analogues.

Antibacterial Effects on Plant Pathogens (e.g., Xanthomonas oryzae pv. oryzae, Pseudomonas fuscovaginae, Burkholderia glumae)

Studies investigating the antibacterial activity of sphaeropsidins against major bacterial pathogens of rice have shown that this compound was inactive against Xanthomonas oryzae pv. oryzae, Pseudomonas fuscovaginae, and Burkholderia glumae. acs.orgnih.govcore.ac.uk In contrast, Sphaeropsidin A demonstrated strong and specific activity against X. oryzae pv. oryzae. acs.orgnih.gov The lack of activity in this compound is attributed to the absence of a C-7 carbonyl group, which is present in Sphaeropsidin A and appears to be crucial for its antibacterial properties. acs.orgnih.gov

Antibacterial Effects on Human Antibiotic-Resistant Bacteria (e.g., Methicillin-Resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa)

While direct studies on this compound against human antibiotic-resistant bacteria are limited, research on the closely related Sphaeropsidin A has shown promising results. Sphaeropsidin A was found to be effective against both methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. nih.govnih.gov It exhibited minimum inhibitory concentration (MIC) values ranging from 6.25 μg/mL to 12.5 μg/mL against all tested reference and clinical strains of both Gram-positive and Gram-negative bacteria. nih.govnih.govmdpi.com

Anti-Biofilm Formation Mechanisms and Reduction

Sphaeropsidin A has demonstrated the ability to inhibit and reduce biofilm formation by pathogenic bacteria. nih.govnih.gov At sub-inhibitory concentrations, Sphaeropsidin A was shown to decrease biofilm formation by both MRSA and P. aeruginosa. nih.govnih.govresearchgate.net This suggests a potential mechanism that interferes with the initial attachment of bacterial cells or the production of the extracellular matrix that forms the biofilm. The ability to disrupt biofilms is a significant finding, as biofilms are a major contributor to antibiotic resistance and the chronicity of infections. nih.gov

Antifungal Activity (e.g., against Candida auris)

While direct studies on this compound against the emerging multidrug-resistant fungus Candida auris are limited, extensive research has been conducted on its analogue, sphaeropsidin A. These investigations highlight the potential of this class of compounds in combating challenging fungal pathogens.

Sphaeropsidin A has demonstrated fungistatic activity against C. auris, meaning it inhibits fungal growth rather than killing the fungus outright. mdpi.com Studies have shown that it significantly inhibits the formation of C. auris biofilms, which are a major contributor to its drug resistance and persistence in clinical environments. mdpi.comnih.gov The mechanism of action appears to involve the disruption of the Candida cell cycle and alterations in the production of reactive oxygen species (ROS). mdpi.comnih.gov

In a notable study, both sphaeropsidin A and a liposomal formulation of it (SphA-L) were evaluated for their efficacy. The liposomal formulation, in particular, was found to impair key pathogenic traits of C. auris, such as its ability to adhere to human epithelial cells. mdpi.com Furthermore, in an in-vivo model using the nematode Caenorhabditis elegans infected with C. auris, treatment with sphaeropsidin A and its liposomal formulation led to a significant reduction in the fungal load and improved the survival rates of the nematodes. mdpi.comnih.gov

Table 1: Antifungal Activity of Sphaeropsidin A against Candida auris

| Activity | Observation | Reference |

| Fungistatic Effect | Inhibits the growth of C. auris. | mdpi.com |

| Biofilm Inhibition | Significantly inhibits the formation of C. auris biofilms. | mdpi.comnih.gov |

| Mechanism | Induces alterations in ROS production and disrupts the cell cycle. | mdpi.com |

| Pathogenicity | Liposomal formulation impairs adherence to human epithelial cells. | mdpi.com |

| In-vivo Efficacy | Reduces fungal load and improves survival in C. elegans infection model. | mdpi.comnih.gov |

Phytotoxic and Herbicidal Activities

This compound and its analogues have demonstrated significant phytotoxic and herbicidal properties, suggesting their potential application in agriculture for weed management. nih.govresearchgate.net

This compound, isolated from Diplodia cupressi, has been shown to induce necrosis on cuttings of non-host plants such as tomato (Lycopersicon esculentum) and oat (Avena sativa). nih.govresearchgate.netoup.com Similarly, its analogue, sphaeropsidin A, exhibits a broad spectrum of phytotoxic effects. nih.gov It has been observed to cause browning and necrosis on the twigs of cypress species like Cupressus sempervirens, C. macrocarpa, and C. arizonica at a concentration of 0.1 mg/mL. nih.gov Furthermore, at a concentration of 1 mg/mL, sphaeropsidin A induced strong phytotoxicity on the leaves of Phaseolus vulgaris (bean), Juglans regia (walnut), and Quercus suber (cork oak). nih.gov

The herbicidal potential of sphaeropsidin A is highlighted by its strong inhibitory effect on the radicle growth of several parasitic weeds, including Orobanche crenata, Orobanche cumana, Orobanche minor, and Phelipanche ramosa. nih.govresearchgate.net This suggests that sphaeropsidins could be developed into eco-friendly herbicides. nih.gov

Table 2: Phytotoxic and Herbicidal Activities of Sphaeropsidins

| Compound | Activity | Target Species | Observed Effect | Reference |

| This compound | Phytotoxic | Lycopersicon esculentum (Tomato), Avena sativa (Oat) | Necrosis and brown discoloration on cuttings. | nih.govresearchgate.netoup.com |

| Sphaeropsidin A | Phytotoxic | Cupressus sempervirens, C. macrocarpa, C. arizonica | Browning and necrosis on young twigs (0.1 mg/mL). | nih.gov |

| Phytotoxic | Phaseolus vulgaris, Juglans regia, Quercus suber | Strong phytotoxicity on leaves (1 mg/mL). | nih.gov | |

| Herbicidal | Orobanche crenata, O. cumana, O. minor, Phelipanche ramosa | Strong inhibition of radicle growth. | nih.govresearchgate.net |

Insecticidal and Anti-Feedant Properties (e.g., against Aedes aegypti, Spodoptera littoralis)

Research has unveiled the potent insecticidal and anti-feedant activities of this compound and its analogues against various insect pests, including the yellow fever mosquito (Aedes aegypti) and the cotton leafworm (Spodoptera littoralis). nih.govmdpi.com

In studies targeting Aedes aegypti, this compound was identified as a highly active compound, demonstrating significant biting-deterrent effects, with activity comparable to the synthetic repellent DEET. nih.gov Sphaeropsidin A also exhibited larvicidal and biting deterrent activities against this mosquito vector. nih.govnih.gov

Against the agricultural pest Spodoptera littoralis, sphaeropsidin A has shown clear oral toxicity. mdpi.comresearchgate.net While it displayed no lethal effects upon direct contact, ingestion of the compound by the larvae resulted in lethal and sublethal effects, including a reduction in vitality and body size. mdpi.comresearchgate.net This indicates a direct toxic effect upon consumption, highlighting its potential as a biopesticide. mdpi.com The anti-feedant properties contribute to this effect, as the compound renders the treated food source unpalatable to the larvae. jarts.infoentomoljournal.com

Table 3: Insecticidal and Anti-Feedant Properties of Sphaeropsidins

| Compound | Activity | Target Species | Observed Effect | Reference |

| This compound | Biting Deterrent | Aedes aegypti | Most active compound in bioassays, comparable to DEET. | nih.gov |

| Sphaeropsidin A | Larvicidal & Biting Deterrent | Aedes aegypti | Exhibited both larvicidal and biting deterrent properties. | nih.govnih.gov |

| Oral Toxicity & Anti-feedant | Spodoptera littoralis | Clear lethal and sublethal effects after ingestion; reduction in vitality and body size. | mdpi.comresearchgate.net |

Structure Activity Relationship Sar Studies of Sphaeropsidin B and Its Derivatives

Identification of Key Pharmacophoric Elements for Biological Activity

Significance of C-7 Carbonyl Group

The carbonyl group at the C-7 position has been identified as a critical determinant of the biological activity of sphaeropsidin derivatives. acs.orgnih.gov Its presence is considered essential for the antibacterial properties observed in this class of compounds. ebi.ac.ukacs.orgnih.gov Any modification or removal of this functional group leads to a significant reduction or complete loss of activity, highlighting its role as a key interaction point with biological targets. core.ac.uk

Contribution of Tertiary C-9 Hydroxy Group

The tertiary hydroxyl group at the C-9 position plays a vital role in the biological activity profile of sphaeropsidins. ebi.ac.ukacs.orgnih.gov This functional group is considered an important structural feature for imparting phytotoxic and antimycotic activity. researchgate.net Its dehydroxylation at C-9 has been shown to cause a complete loss of activity, underscoring its importance. core.ac.uk

Impact of Specific Structural Modifications on Biological Potency and Selectivity

The targeted modification of the sphaeropsidin scaffold has provided valuable insights into how specific structural changes can modulate biological potency and selectivity. These studies are crucial for the development of derivatives with enhanced therapeutic properties.

For instance, the preparation of new lipophilic derivatives by modifying the C15,C16-alkene moiety has led to compounds that trigger severe endoplasmic reticulum swelling and cell death in cancer cells, a mechanism distinct from the parent natural product. researchgate.netnih.gov This highlights the potential to introduce novel mechanisms of action through chemical modification.

These structure-activity relationship studies underscore the modular nature of the sphaeropsidin pharmacophore, where specific functionalities are crucial for baseline activity, while modifications at other positions can fine-tune potency, selectivity, and even the mechanism of action.

Interactive Data Table of Sphaeropsidin Derivatives and their Activities

| Compound | Modification | Biological Activity | Reference |

| Sphaeropsidin A | Parent Compound | Antibacterial, Antifungal, Anticancer | ebi.ac.ukacs.orgfrontiersin.org |

| Sphaeropsidin B | Reduction of C-7 carbonyl | Reduced or altered activity | researchgate.net |

| 6-O-acetylsphaeropsidin A | Acetylation at C-6 | Maintained or slightly altered activity | nih.govresearchgate.net |

| 15,16-dihydrosphaeropsidin A | Saturation of C-15, C-16 double bond | Reduced phytopathogenic and antimicrobial activity, maintained anticancer activity | nih.gov |

| Pyrene-conjugated derivative | Cross-metathesis at C15,C16-alkene | Increased anticancer potency | nih.govresearchgate.netulb.be |

Computational Approaches in SAR Analysis

Computational methods are integral to modern Structure-Activity Relationship (SAR) studies, providing powerful tools to rationalize experimental findings and guide the design of new, more potent analogues. While extensive computational SAR studies have been more frequently reported for Sphaeropsidin A, the methodologies employed are directly applicable to understanding the SAR of this compound and its derivatives. These in silico techniques, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis, offer insights into the molecular interactions that govern biological activity.

At present, specific and detailed computational studies, such as the development of QSAR models or extensive molecular docking, for this compound are not widely available in published literature. However, the existing experimental data on the biological activities of this compound and its derivatives provide a solid foundation for future computational work. For instance, molecular docking could be used to predict the binding orientation of this compound within the active site of a target protein, helping to explain why certain functional groups are essential for its activity.

A notable example of computational analysis in the sphaeropsidin family is the molecular docking study of Sphaeropsidin A against dengue viral proteins. nih.gov In this research, Sphaeropsidin A demonstrated favorable binding energy with the NS1 receptor protein, an interaction stabilized by hydrogen bonds and pi-pi stacking. nih.gov Such studies on a closely related analogue highlight the potential of computational methods to identify and characterize potential molecular targets for this compound.

The synthesis and biological evaluation of this compound derivatives have yielded crucial SAR data that can be leveraged for future computational modeling. For example, a study on the antibacterial activity of sphaeropsidins indicated that for Sphaeropsidin A, the ketone at C-7 and the hemiketal lactone functionality are key for its activity against Xanthomonas oryzae pv. oryzae. mdpi.com Conversely, another SAR study focusing on mosquito larvicidal and biting deterrent activities revealed that the presence of a secondary hydroxyl group at C-7 in this compound, as opposed to the ketone in Sphaeropsidin A, was more significant for the observed activity. mdpi.com This suggests that the nature of the substituent at C-7 is a critical determinant of biological specificity.

The following tables summarize the available experimental SAR data for this compound and its derivatives, which form the basis for hypothesizing the structural requirements for its biological activities and provide the necessary data for future computational analysis.

Research Findings on this compound and Derivatives

Table 1: Antifungal Activity of this compound and its Derivatives

| Compound | Modification from this compound | Activity | Source |

| This compound | - | Increased activity compared to Sphaeropsidin A in some assays | mdpi.com |

| 6-O-acetylthis compound | Acetylation of the C-6 hydroxyl group | Specific activity data not detailed, but included in SAR studies | mdpi.com |

| 7-O-acetyltetrahydro-sphaeropsidin A | Reduction of C8-C14 double bond and acetylation of C-7 hydroxyl | Generally reduced or abolished activity in anticancer assays | nih.gov |

**Table 2: Insecticidal and Biting Deterrent Activity of this compound and its Derivatives against *Aedes aegypti***

| Compound | Modification from this compound | Activity | Source |

| This compound | - | The most active biting deterrent, activity similar to DEET | nih.gov |

| 6-O-acetylsphaeropsidin A | Acetylation of the C-6 hydroxyl on the Sphaeropsidin A scaffold | Active, but less so than this compound | nih.gov |

These experimental findings are crucial for developing robust computational models. For example, a QSAR model could be developed to correlate physicochemical descriptors of these derivatives (e.g., lipophilicity, electronic properties, steric parameters) with their observed antifungal or insecticidal activities. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. Similarly, pharmacophore models could be generated based on the structures of the most active compounds like this compound to define the essential three-dimensional arrangement of chemical features required for bioactivity.

Physicochemical Stability and Degradation Pathways of Sphaeropsidin B

Stability Profiling under Defined Experimental Conditions (e.g., pH, Temperature, Media Composition)

Direct and comprehensive stability profiling of Sphaeropsidin B under a range of experimental conditions is not extensively documented in publicly available literature. However, insights can be drawn from studies on the closely related Sphaeropsidin A. Research has shown that Sphaeropsidin A exhibits poor physicochemical stability under physiological conditions, with significant degradation observed in cell culture media at 37°C. nih.govnih.gov For instance, approximately 32-43% of Sphaeropsidin A was found to degrade within 24 hours of incubation in a cell culture medium. nih.gov The rate of degradation was noted to be higher in cell culture medium (MEM), which contains amino acids, compared to phosphate-buffered saline (PBS). nih.gov At 37°C, the degradation of Sphaeropsidin A reached about 80% in cell culture medium within 48 hours, compared to approximately 20% in PBS. nih.gov

This compound is obtained through the stereoselective reduction of Sphaeropsidin A. mdpi.com This structural difference, specifically the presence of a hydroxyl group at C-7 in this compound instead of a ketone, is suggested to influence its biological activity and may also affect its stability profile. mdpi.com One study indicated that the presence of the secondary hydroxyl group at C-7 in this compound is more significant for certain biological activities compared to the ketone group in Sphaeropsidin A, hinting at a potentially different degradation susceptibility. mdpi.com

Interactive Data Table: Degradation of Sphaeropsidin A (Analogue of this compound)

| Condition | Time (hours) | Remaining Compound (%) |

| PBS at Room Temperature | 48 | ~95 |

| MEM at Room Temperature | 48 | ~70 |

| PBS at 37°C | 48 | ~80 |

| MEM at 37°C | 24 | ~57-68 |

| MEM at 37°C | 48 | ~20 |

Note: This data pertains to Sphaeropsidin A and is provided for contextual understanding due to the limited direct data on this compound. Room temperature is defined as 20-22°C. nih.gov

Identification and Structural Elucidation of Degradation Metabolites (e.g., via LC-MS, NMR)

There is a notable lack of published research specifically identifying and elucidating the structure of degradation metabolites formed from this compound. The methodologies for such investigations, however, have been established in studies of Sphaeropsidin A. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy have been pivotal in identifying degradation products of Sphaeropsidin A. nih.govrsc.org

For Sphaeropsidin A, degradation pathways are proposed to involve the cleavage of the lactone bridge. nih.gov LC-MS analysis of Sphaeropsidin A incubated in biological media revealed the formation of several degradation products. nih.govrsc.org One major degradation metabolite of Sphaeropsidin A was isolated and its structure, a spiro-γ-lactone, was elucidated using 1D and 2D NMR spectroscopy. nih.gov Given the shared core structure, it is plausible that this compound undergoes similar degradation involving its lactone functionality, but the influence of the C-7 hydroxyl group on the specific degradation products and pathways remains to be experimentally determined.

Implications of Degradation on Biological Activity and Potency

The direct impact of this compound degradation on its biological activity and potency has not been specifically detailed in the available scientific literature. However, studies on Sphaeropsidin A provide a strong indication that the integrity of the parent molecule is crucial for its bioactivity. It has been reported that aged solutions of Sphaeropsidin A, containing degradation products, exhibit reduced cytotoxic potency. nih.govrsc.org This suggests that the degradation metabolites are less active than the parent compound. nih.govresearchgate.net

Reversibility assays with Sphaeropsidin A have shown that a certain duration of exposure to the intact compound is necessary to induce irreversible cellular effects, implying that the parent molecule is the primary active species. nih.gov Considering the structural similarities, it is highly probable that the degradation of this compound would also lead to a decrease or alteration of its biological potency. The modification of the C-7 hydroxyl group, a key structural feature, during degradation would likely have a significant impact on its activity. mdpi.com

Future Research Directions and Potential Academic Applications

Elucidation of Additional Molecular Targets and Downstream Pathways

While initial studies have identified some biological effects of sphaeropsidins, a comprehensive understanding of their molecular interactions remains a key area for future investigation. The related compound, Sphaeropsidin A, has been shown to overcome apoptosis resistance in cancer cells by inducing cellular shrinkage through the impairment of regulatory volume increase. researchgate.netnih.govnih.gov This effect is linked to the targeting of ion transporters like the Na-K-2Cl cotransporter NKCC1 and anion exchangers. nih.gov Future research on Sphaeropsidin B will likely focus on identifying its specific molecular targets and elucidating the downstream signaling pathways it modulates. researchgate.net Investigating its influence on fundamental cellular processes such as ion homeostasis and apoptosis will be crucial. nih.gov Techniques like proteomics and genomics could be employed to create a detailed map of the cellular response to this compound, potentially revealing novel therapeutic targets for various diseases. researchgate.net

Exploration of Novel Synthetic Methodologies for this compound Analogues

The development of new synthetic and semi-synthetic methods is critical for producing this compound analogues with enhanced biological activities or improved physicochemical properties. vulcanchem.comresearchgate.net Researchers are exploring various strategies, including modifications of the core pimarane (B1242903) skeleton, to generate a library of related compounds. researchgate.netnih.gov For instance, cross-metathesis reactions have been successfully used to create analogues of Sphaeropsidin A with significantly increased potency. researchgate.netnih.gov Similar approaches could be applied to this compound to explore structure-activity relationships and develop compounds with tailored biological profiles. nih.govvulcanchem.com The synthesis of these analogues is also essential for creating chemical probes to investigate biological pathways. researchgate.net

Table 1: Examples of Synthetic Approaches for Diterpenoid Analogues

| Methodology | Description | Potential Application for this compound |

| Cross-Metathesis | A reaction that allows for the formation of new carbon-carbon double bonds, enabling the attachment of various functional groups. researchgate.netnih.gov | Creation of analogues with altered hydrophobicity or the introduction of fluorescent tags for imaging studies. researchgate.net |

| Enzymatic Synthesis | The use of enzymes, such as lipases, to catalyze specific chemical transformations, often with high selectivity. nih.gov | Stereoselective modifications of the this compound core structure to produce specific isomers for biological evaluation. nih.gov |

| Total Synthesis | The complete chemical synthesis of a complex molecule from simple starting materials. umich.edu | Provides access to larger quantities of this compound and its analogues for extensive biological testing and overcomes reliance on fungal fermentation. umich.edu |

Development of Advanced Delivery Systems for Enhanced Biological Efficacy in In Vitro and In Vivo Models

A significant hurdle in the therapeutic application of natural products like this compound can be their poor solubility and stability in biological media. nih.gov To overcome these limitations, future research will focus on developing advanced drug delivery systems. utep.edualameed.edu.iqnumberanalytics.com Liposomal formulations, for example, have shown promise in encapsulating Sphaeropsidin A, thereby reducing its cytotoxicity while preserving its antifungal activity. mdpi.com Similar nano-delivery systems, such as nanoparticles and microchips, could be explored for this compound to enhance its bioavailability, protect it from degradation, and enable targeted delivery to specific cells or tissues. alameed.edu.iqbinasss.sa.cr These advanced formulations are crucial for translating the promising in vitro activities of this compound into effective in vivo applications. mdpi.com

Applications as Chemical Probes for Investigating Fundamental Cellular Processes

The unique biological activities of this compound make it a valuable tool for studying fundamental cellular processes. promega.co.uk By acting as a chemical probe, it can be used to selectively modulate specific proteins or pathways, allowing researchers to dissect complex biological mechanisms. promega.co.uk For instance, its potential effects on ion homeostasis and apoptosis make it a useful instrument for investigating these critical cellular events. nih.govnih.gov The development of fluorescently tagged or biotinylated analogues of this compound would further enhance its utility as a probe for imaging and protein interaction studies. researchgate.net

Investigation of Ecological Roles and Inter-species Interactions of Sphaeropsidins

Sphaeropsidins are secondary metabolites produced by fungi, and their ecological roles are an area of active investigation. nih.govcolab.ws These compounds are believed to play a role in the interactions between the producing fungus and its environment, including competition with other microorganisms and defense against herbivores. nih.govmdpi.com Sphaeropsidin A, for instance, has demonstrated insecticidal properties. mdpi.comresearchgate.net Future research will likely aim to understand the specific ecological functions of this compound. This includes investigating its role in plant-pathogen interactions, its influence on microbial communities, and its potential as a defensive compound. mdpi.comunipd.itsciforum.net Such studies will provide valuable insights into the chemical ecology of fungi and may reveal new applications for sphaeropsidins in agriculture or as biocontrol agents. researchgate.netresearchgate.net

Q & A

Q. What are the distinguishing structural features of Sphaeropsidin B compared to its analogues, such as Sphaeropsidin A?

this compound (C₂₀H₂₈O₅) is characterized by a γ-lactone ring and a 6β,20-epoxy group, differentiating it from Sphaeropsidin A, which contains a hemiketal moiety at C-5. Structural elucidation via 1D/2D NMR and HRESIMS reveals oxygenated methines (C-6, C-7, C-12) and stereochemical arrangements critical for bioactivity .

Q. How is this compound synthesized from Sphaeropsidin A in experimental settings?

this compound is derived from Sphaeropsidin A via chemical reduction using sodium borohydride (NaBH₄) in methanol. This process modifies the hemiketal group in Sphaeropsidin A to an epoxy-lactone system, confirmed by comparative NMR analysis .

Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?

Key methods include:

- 1H/13C NMR for identifying proton/carbon environments and substituents.

- HMBC/NOEDIFF for resolving stereochemistry and long-range correlations.

- HRESIMS for molecular formula determination .

Q. What baseline bioactivity data exist for this compound?

this compound exhibits moderate cytotoxicity in cancer cell lines (e.g., MDA-MB-231), though less potent than Sphaeropsidin A. Activity is attributed to its epoxy-lactone system, which disrupts cell migration at sub-cytotoxic concentrations .

Q. How can researchers validate the purity of this compound during isolation?

Use HPLC-DAD/ELSD with reverse-phase C18 columns and isocratic elution (e.g., acetonitrile/water). Compare retention times and spectral data with published standards .

Advanced Research Questions

Q. What methodological challenges arise in resolving stereochemical ambiguities in this compound derivatives?

Challenges include overlapping NMR signals and dynamic conformational changes. Solutions involve:

- NOEDIFF experiments to assign β/α proton orientations.

- Modified Mosher ester analysis for absolute configuration determination.

- X-ray crystallography (where feasible) for unambiguous assignments .

Q. How do discrepancies in cytotoxicity data for this compound across studies arise, and how can they be addressed?

Variability may stem from differences in:

Q. What experimental models best assess this compound’s anti-metastatic potential?

Prioritize:

- Transwell migration assays using metastatic cancer lines (e.g., MDA-MB-231).

- 3D spheroid invasion models to mimic tissue penetration.

- In vivo zebrafish xenografts for real-time visualization of metastasis .

Q. How can catalytic hydrogenation be optimized to produce high-purity dihydro-Sphaeropsidin B derivatives?

Key parameters:

- Catalyst selection : Use Pd/C (10%) under H₂ gas at 25°C.

- Solvent system : Ethyl acetate/methanol (4:1) to enhance solubility.

- Reaction monitoring : TLC (hexane/acetone 3:1) to track saturation of C-15/C-16 double bonds .

Q. What strategies improve the physicochemical stability of this compound in preclinical formulations?

Address poor aqueous solubility and instability via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.